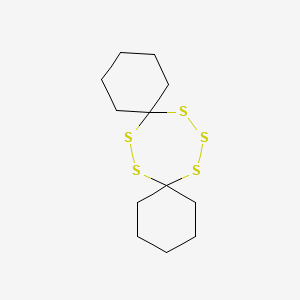
7,8,15,16,17-Pentathiadispiro(5.2.5.3)heptadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8,15,16,17-Pentathiadispiro(5.2.5.3)heptadecane is a chemical compound with the molecular formula C₁₂H₂₀S₅ and a molecular weight of 324.612 Da . This compound is characterized by its unique structure, which includes five sulfur atoms arranged in a spiro configuration. It is an achiral molecule with no defined stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,15,16,17-Pentathiadispiro(5.2.5.3)heptadecane typically involves the reaction of cycloalkanes with sulfur sources under controlled conditions. The specific synthetic routes and reaction conditions are not widely documented, but it is known that the compound can be synthesized through a series of steps involving the formation of sulfur-sulfur bonds and the incorporation of the spiro structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that the compound is produced on a small scale for research purposes rather than large-scale industrial applications.
Chemical Reactions Analysis
Types of Reactions
7,8,15,16,17-Pentathiadispiro(5.2.5.3)heptadecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The compound can undergo substitution reactions where one or more sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or other sulfur-containing compounds.
Scientific Research Applications
7,8,15,16,17-Pentathiadispiro(5.2.5.3)heptadecane has several scientific research applications, including:
Chemistry: The compound is used as a model system for studying the reactivity and properties of sulfur-containing spiro compounds.
Biology: Research on the biological activity of sulfur-containing compounds often includes studies on this compound to understand its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 7,8,15,16,17-Pentathiadispiro(5.2.5.3)heptadecane involves its interaction with molecular targets and pathways that are sensitive to sulfur-containing compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7,8,15,16,17-Pentathiadispiro(5.2.5.3)heptadecane include other sulfur-containing spiro compounds, such as:
- 7,8,15,16-Tetrathiadispiro(5.2.5.3)heptadecane
- 7,8,15,16,17-Hexathiadispiro(5.2.5.3)heptadecane
- 7,8,15,16,17-Pentathiadispiro(5.2.5.3)octadecane
Uniqueness
The uniqueness of this compound lies in its specific arrangement of sulfur atoms and the spiro configuration, which imparts distinct chemical and physical properties.
Properties
CAS No. |
182-12-7 |
|---|---|
Molecular Formula |
C12H20S5 |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
7,8,15,16,17-pentathiadispiro[5.2.59.36]heptadecane |
InChI |
InChI=1S/C12H20S5/c1-3-7-11(8-4-1)13-14-12(16-17-15-11)9-5-2-6-10-12/h1-10H2 |
InChI Key |
JXSFXRAOCCMUMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)SSC3(CCCCC3)SSS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


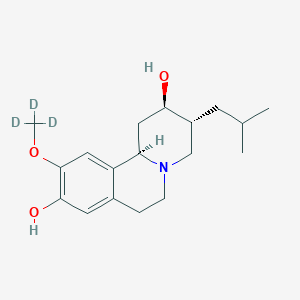
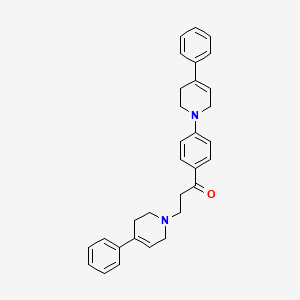
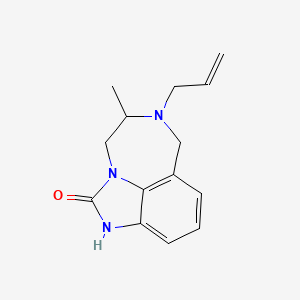
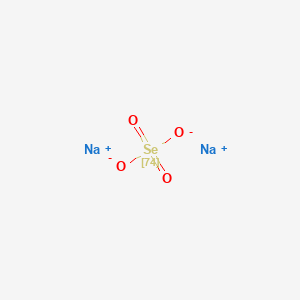
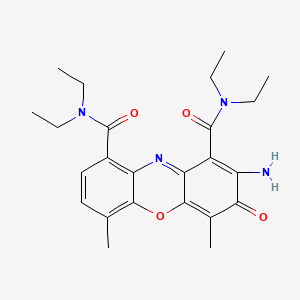

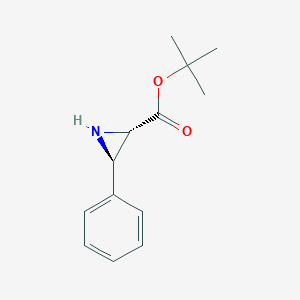
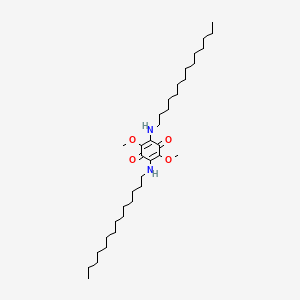
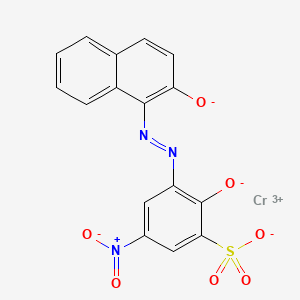
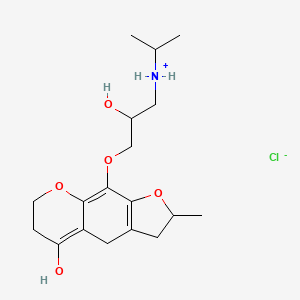
![2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid](/img/structure/B12802215.png)


![1,4-Difluorobicyclo[2.2.2]octane](/img/structure/B12802232.png)
